molecular formula C17H20N2O6 B554469 Z-D-VAL-OSU CAS No. 4467-55-4

Z-D-VAL-OSU

Cat. No.: B554469
CAS No.: 4467-55-4
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-OAHLLOKOSA-N
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Description

®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is a derivative of pyrrolidine and features a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base.

    Coupling with the Butanoate Moiety: The final step involves coupling the protected amino group with the butanoate moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, modifications to the pyrrolidine ring can lead to compounds with antimicrobial or anticancer properties.

Medicine

In medicine, this compound serves as a building block for the synthesis of pharmaceuticals

Industry

Industrially, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, revealing the free amino group. This free amino group can then participate in various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A similar compound with a different substitution pattern on the butanoate moiety.

    ®-Benzyl (2-amino-1-phenylethyl)carbamate: Another compound featuring a benzyloxycarbonyl-protected amino group but with a different core structure.

Uniqueness

What sets ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate apart is its combination of the pyrrolidine ring and the benzyloxycarbonyl-protected amino group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357447
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-55-4
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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